Ascomycin

Description

Properties

IUPAC Name |

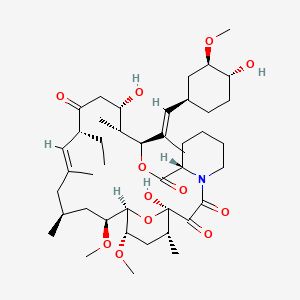

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQSOHOQTUFQEM-NURRSENYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894126 | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104987-12-4 | |

| Record name | Ascomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104987-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Immunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Biosynthesis of Ascomycin from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a 23-membered macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus, is a molecule of significant pharmacological interest due to its potent immunosuppressive and antifungal activities. A close structural analog of tacrolimus (FK506), this compound serves as a crucial starting material for the synthesis of pimecrolimus, a drug used in the treatment of atopic dermatitis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of this compound. It details the experimental protocols for fermentation, extraction, and quantification, and presents a comprehensive analysis of the genetic and regulatory networks governing its biosynthesis. Quantitative data from various fermentation optimization studies are compiled and presented for comparative analysis. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway and its complex regulatory network, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction: Discovery and Significance

The journey of this compound's discovery began in 1962 when Japanese scientists isolated a compound, initially named WS7238A, from the fermentation broth of Streptomyces hygroscopicus No. KK317.[1] Later, in the 1980s, researchers at Fujisawa and Abbott independently isolated compounds designated FR-900520 and another from strain ATCC14891, respectively.[1] Subsequent analysis revealed that these were all identical to the originally discovered molecule, now known as this compound or FK520.[1]

This compound is a potent immunosuppressant that functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This inhibition is mediated through the formation of a complex with the immunophilin FKBP12.[2] Beyond its immunosuppressive properties, this compound also exhibits significant antifungal activity.[2] Its structural similarity to tacrolimus has made it a valuable subject of research for the development of new therapeutic agents with potentially improved efficacy and reduced side effects.

This compound Production: Fermentation and Optimization

The production of this compound is primarily achieved through submerged fermentation of Streptomyces hygroscopicus var. ascomyceticus. Over the years, significant efforts have been dedicated to enhancing the yield of this compound through strain improvement, media optimization, and process control.

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the optimization of this compound fermentation.

Table 1: Effect of Carbon Source on this compound Production

| Carbon Source (60 g/L) | This compound Yield (mg/L) | Biomass (Packed Mycelial Volume, %) | Reference |

| Soluble Starch | ~662 | ~22.5 | [3] |

| Dextrin | ~495 | ~20.0 | [3] |

| Glucose | ~313 | ~19.0 | [3] |

| Sucrose | ~189 | ~18.6 | [3] |

Table 2: Effect of Nitrogen Source on this compound Production

| Nitrogen Source | This compound Yield (mg/L) | Reference |

| Peanut Meal | 1093.3 | [4] |

| Original Medium | ~495 | [4] |

| Yeast Powder | <200 | [4] |

| Gluten Meal | <200 | [4] |

| Corn Steep Liquor | <200 | [4] |

Table 3: Effect of Fermentation Parameters on this compound Production by S. hygroscopicus SFK-36

| Parameter | Optimal Value | This compound Yield (mg/L) |

| Soluble Starch | 81.0 g/L | 1466.3 |

| Peanut Meal | 57.4 g/L | 1466.3 |

| Soybean Oil | 15.8 g/L | 1466.3 |

| In 5L Fermenter | 1476.9 |

Table 4: Enhanced this compound Production through Genetic Engineering

| Strain/Condition | This compound Yield (mg/L) | Fold Increase | Reference |

| Control (FS35) | 305.60 ± 16.90 | - | [5] |

| Combined overexpression of aroA, fkbN, and luxR | 1258.30 ± 33.49 | 4.12 | [5] |

| Parent Strain FS35 | 287 ± 9 | - | [6] |

| ΔglnB with co-overexpression of PCC β and ε subunits | 550 ± 20 | 1.9 | [6] |

| HP20 resin addition with precursor feeding | 460 | 1.53 (vs initial 300 mg/L) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Fermentation of Streptomyces hygroscopicus

-

Seed Culture Preparation:

-

Inoculate a loopful of S. hygroscopicus spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., 15 g/L starch, 10 g/L glucose, 10 g/L soybean meal, 6 g/L yeast extract, 2 g/L NaCl, 1 g/L (NH4)2SO4, 2 g/L CaCO3, pH 7.2).[8]

-

Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours.[8]

-

-

Production Culture:

-

Transfer the seed culture (typically 10% v/v) into a 250 mL flask containing 50 mL of production medium. A representative production medium could contain: 9 g/L glycerol, 5 g/L tryptone, 7 g/L yeast extract, 2 g/L corn steep liquor, 0.5 g/L MnSO4, 1.5 g/L (NH4)2SO4, 0.5 g/L KH2PO4, 1 g/L MgSO4∙7H2O, 12 g/L soybean oil, and 1 g/L CaCO3, with the pH adjusted to 6.7.[8]

-

Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.

-

Extraction of this compound from Fermentation Broth

-

Mycelial Separation:

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.[9]

-

-

Solvent Extraction:

-

The mycelial cake is subjected to extraction with an organic solvent. A common method involves soaking the mycelia in methanol or ethanol.[9] An alternative is ultrasonic-assisted extraction with solvents like ethyl acetate.[1]

-

For instance, soak the mycelium in methanol at a ratio of 1:2 to 1:5 (w/v) and agitate for several hours.[9] Repeat the extraction process 2-3 times.

-

-

Concentration and Purification:

Quantification of this compound by HPLC

-

Sample Preparation:

-

Dissolve the crude extract or a known amount of dried mycelia in a suitable solvent, such as methanol or acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used (e.g., X-TERRA, C18, 4.6 x 150mm, 3.0µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water (often with additives like orthophosphoric acid) is commonly employed. For example, a gradient of Mobile Phase A (water with 0.1% orthophosphoric acid) and Mobile Phase B (acetonitrile:tert-butyl methyl ether, 81:19) can be used.[10]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[10]

-

Detection: UV detection at a wavelength of 210 nm or 220 nm is suitable for this compound.[1][10]

-

Column Temperature: Maintain the column at an elevated temperature, for instance, 60°C, to improve peak shape and resolution.[10]

-

Quantification: Create a standard curve using a certified this compound reference standard to quantify the concentration in the samples.

-

This compound Biosynthesis: A Genetic and Enzymatic Overview

This compound is a type I polyketide, synthesized by a large, modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster, designated as fkb, contains all the necessary genes for the assembly and modification of the this compound backbone.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes encoded by the fkb gene cluster. The pathway can be broadly divided into the formation of the polyketide chain, its cyclization, and subsequent post-PKS modifications.

Caption: A simplified workflow of this compound biosynthesis.

The PKS modules are encoded by the genes fkbA, fkbB, and fkbC. These large, multi-domain proteins are responsible for the iterative condensation of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) onto a starter unit derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). Each module of the PKS contains a set of enzymatic domains, including an acyltransferase (AT) domain that selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in some modules to modify the β-keto group. The fkbP gene encodes an NRPS that incorporates a molecule of L-pipecolate and is involved in the final cyclization of the macrolide ring. Following the release of the prothis compound macrocycle, it undergoes further modifications, including methylation by the fkbM-encoded methyltransferase and hydroxylation by the fkbD-encoded hydroxylase, to yield the final product, this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, involving a complex interplay of pathway-specific and global regulatory proteins.

Regulatory Network of the fkb Gene Cluster

The expression of the fkb biosynthetic genes is controlled by several regulatory genes located within or near the cluster.

References

- 1. CN108409751A - The purification process of one this compound - Google Patents [patents.google.com]

- 2. A new substrate specificity for acyl transferase domains of the this compound polyketide synthase in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Streptomyces hygroscopicus cell factories with enhanced this compound production by combined elicitation and pathway-engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of this compound production in Streptomyces hygroscopicus var. ascomyceticus by combining resin HP20 addition and metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106008553A - Purifying method of this compound - Google Patents [patents.google.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Frontiers | Analysis of the Sequences, Structures, and Functions of Product-Releasing Enzyme Domains in Fungal Polyketide Synthases [frontiersin.org]

The Core Chemical Architecture of Ascomycin (FK520): A Technical Guide

Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.[1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, this compound is a structural analog of Tacrolimus (FK506), differing by an ethyl group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including antifungal and antimalarial properties, have made it a subject of intense research and a valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2][6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins, mechanism of action, and the experimental protocols central to its study.

Chemical Identity and Physicochemical Properties

The unique macrocyclic structure of this compound dictates its chemical behavior and biological function. It is characterized by a complex array of stereocenters and functional groups, including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the macrolactone ring.

Table 1: Chemical Identifiers for this compound (FK520)

| Identifier | Value | Citation |

| Molecular Formula | C₄₃H₆₉NO₁₂ | [1][4][7] |

| Molecular Weight | 792.01 g/mol | [4][5][7] |

| IUPAC Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.0⁴,⁹]octacos-18-ene-2,3,10,16-tetrone | [1] |

| CAS Number | 104987-12-4 | [4][5][8] |

| SMILES String | CC[C@@H]1/C=C(/C--INVALID-LINK--(C(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK--O)C)/C(C)=C/[C@@H]4CC--INVALID-LINK----INVALID-LINK--OC)C)OC)C)C">C@@HC | [4] |

| InChI Key | ZDQSOHOQTUFQEM-NURRSENYSA-N | [4][7][9] |

Table 2: Physicochemical Properties of this compound (FK520)

| Property | Details | Citation |

| Appearance | White to off-white powder/crystalline solid. | [4] |

| Solubility | Soluble in DMSO (≥ 45 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL). | [5][6][8][10] |

| Storage | Store lyophilized powder desiccated at -20°C for long-term stability (≥ 4 years). In solution, store at -20°C for up to 3 months or at -80°C for up to 2 years. Avoid multiple freeze-thaw cycles. | [2][4][5][8] |

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces hygroscopicus through a complex biosynthetic pathway. The macrocyclic core is assembled by a Type I polyketide synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid, which is derived from the primary metabolite chorismate, a key intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]

Mechanism of Action

The immunosuppressive effect of this compound is initiated by its passive diffusion into lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[5][9] This this compound-FKBP12 complex does not directly inhibit T-cell signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[3]

Table 3: Biological Activity of this compound (FK520)

| Assay | IC₅₀ Value | Target/System | Citation |

| Calcineurin Phosphatase Inhibition | 49 nM | Purified Calcineurin | [9][10][11] |

| Mixed Lymphocyte Reaction (MLR) | 0.55 nM | Mouse Splenocytes | [2][8][11] |

| P. falciparum FKBP35 Inhibition | 0.52 µM | Recombinant PfFKBP35 |

Experimental Protocols

Protocol 1: Isolation and Purification from S. hygroscopicus Fermentation Broth

This protocol is adapted from common methods for natural product extraction from actinomycetes.[3][9]

-

Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.[12]

-

Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x g for 15 min) or filtration.

-

Extraction:

-

Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]

-

Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the extraction twice.[3]

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a viscous residue is obtained.

-

Solvent Partitioning:

-

Resuspend the residue in a solvent like butyl acetate.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with saturated sodium chloride (brine) solution to remove acidic and water-soluble impurities.[3]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.

-

-

Chromatography (Optional): For higher purity, the crude extract can be subjected to column chromatography. A common approach is silica gel chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or HPLC.

-

Crystallization:

-

Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent system, such as methyl tert-butyl ether.[3]

-

Slowly add an anti-solvent like n-hexane while stirring to induce precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]

-

Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.[3]

-

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 45-50°C to yield purified this compound.[3]

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

-

Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or in a high-purity solvent like methanol or acetonitrile for MS analysis.

-

Mass Spectrometry (MS):

-

Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[13]

-

Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]

-

Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to aid ionization.

-

Acquire high-resolution mass spectra to confirm the elemental composition (C₄₃H₆₉NO₁₂) by comparing the observed m/z with the calculated value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire standard 1D spectra (¹H and ¹³C) to observe characteristic chemical shifts.[13][14]

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for assigning signals to specific atoms within the complex macrocyclic structure.[10][14]

-

For detailed conformational analysis, especially when bound to its target protein, advanced techniques like ¹³C-edited 3D HMQC-NOESY can be employed on isotopically labeled samples.[14]

-

Protocol 3: Calcineurin Phosphatase Inhibition Assay (Colorimetric)

This protocol measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific substrate.[15]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.

-

Substrate: RII phosphopeptide, a specific substrate for calcineurin.

-

Enzyme: Recombinant human calcineurin, activated with Calmodulin.

-

Inhibitor: this compound (FK520) dissolved in DMSO, along with recombinant FKBP12.

-

Detection Reagent: Malachite Green solution to detect free phosphate.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the activated calcineurin enzyme to all wells except the "no enzyme" background controls.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme complex.

-

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.

-

-

Data Analysis:

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Subtract the background absorbance (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.[16][17]

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50 µg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves their ability to stimulate the responder cells. Wash the cells thoroughly to remove Mitomycin C.[16][17]

-

-

Co-culture Setup (96-well plate format):

-

Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10⁵ cells/well).

-

Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).

-

Add serial dilutions of this compound (or vehicle control) to the co-cultures. Include wells with responder cells alone (negative control) and responder cells with a mitogen like PHA (positive control).

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Proliferation Measurement:

-

On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or BrdU, to each well.

-

Incubate for an additional 18-24 hours to allow for incorporation into the DNA of proliferating cells.

-

Harvest the cells and measure the incorporated radioactivity (for [³H]-thymidine) using a scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle-treated co-culture.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. CN106008553A - Purifying method of this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]

- 8. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction [bio-protocol.org]

- 9. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR studies of an FK-506 analog, [U-13C]this compound, bound to FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]

- 17. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]

An In-Depth Technical Guide on the Mechanism of Action of Ascomycin on Calcineurin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascomycin, a potent immunosuppressant, exerts its effects through the specific inhibition of calcineurin, a crucial serine/threonine phosphatase in the T-cell activation pathway. This inhibition is not direct but is mediated by the formation of a high-affinity complex with the immunophilin FKBP12. The resulting this compound-FKBP12 complex binds to calcineurin, sterically hindering its ability to dephosphorylate key substrates, most notably the Nuclear Factor of Activated T-cells (NFAT). By preventing NFAT's dephosphorylation, this compound blocks its translocation to the nucleus, thereby abrogating the transcription of critical immunomodulatory genes such as Interleukin-2 (IL-2). This guide provides a detailed technical overview of this mechanism, including quantitative data, experimental protocols, and visual representations of the key pathways and processes.

The Core Mechanism: A Tripartite Interaction

The immunosuppressive activity of this compound is contingent upon a precise molecular choreography involving three key players: this compound itself, the cytosolic receptor FK506-Binding Protein 12 (FKBP12), and the target enzyme, calcineurin.[1] this compound, an ethyl analog of tacrolimus (FK506), readily crosses the cell membrane and binds to FKBP12, an abundant and highly conserved immunophilin.[2][3] This binding event induces a conformational change in FKBP12, creating a composite surface that has a high affinity for calcineurin.[4]

Calcineurin is a calcium and calmodulin-dependent phosphatase composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[5] The this compound-FKBP12 complex interacts with a site on calcineurin that is distinct from the active site but is crucial for substrate recognition.[5] This interaction effectively blocks the docking of phosphorylated substrates, such as NFAT, to the calcineurin active site, thereby inhibiting its phosphatase activity.[3]

Quantitative Analysis of this compound's Activity

The potency of this compound can be quantified through various biochemical and cellular assays. The following table summarizes key quantitative data regarding its interaction with FKBP12 and its inhibitory effect on calcineurin and T-cell function.

| Parameter | Value | Description | Reference |

| IC50 for Calcineurin Inhibition | 49 nM | The half maximal inhibitory concentration of this compound required to inhibit calcineurin's phosphatase activity in vitro. | [6][7] |

| IC50 for T-Cell Suppression | 3.9 nM | The half maximal inhibitory concentration of this compound required to suppress T-cell proliferation in a cellular assay. | [6] |

| Kd for FKBP12 Binding (FK520) | In agreement with previously reported values | The dissociation constant for the binding of FK520 (this compound) to FKBP12, indicating a high-affinity interaction. While a specific numerical value was not found in the provided search results, the source confirms its agreement with established data. | [8] |

Signaling Pathway of Calcineurin Inhibition by this compound

The primary signaling cascade disrupted by this compound is the calcineurin-NFAT pathway, which is pivotal for T-cell activation. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Calcineurin signaling pathway and this compound's point of inhibition.

Experimental Protocols

FKBP12-Ascomycin Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the affinity of this compound for FKBP12 by assessing its ability to displace a fluorescently labeled ligand.

Workflow Diagram:

Caption: Workflow for the FKBP12-Ascomycin Fluorescence Polarization Binding Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human FKBP12 protein in an appropriate assay buffer (e.g., 2x FP assay buffer).

-

Prepare a stock solution of a fluorescently labeled FKBP12 ligand, such as FK506-fluorescein, in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of this compound in the same solvent.

-

The assay buffer should be optimized for the interaction, typically containing a buffer salt (e.g., Tris-HCl), a salt (e.g., NaCl), and a reducing agent (e.g., DTT).

-

-

Assay Procedure (384-well plate format):

-

To each well, add 32 µL of a master mix containing the fluorescently labeled ligand (final concentration ~2.5 nM) and 2x FP assay buffer.[9]

-

Add 4 µL of the this compound serial dilution or vehicle control to the respective wells.

-

Initiate the binding reaction by adding 4 µL of the FKBP12 protein solution (final concentration ~1 µM).[9]

-

Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.[9]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.

-

Calcineurin Phosphatase Activity Assay (Malachite Green-based Colorimetric)

This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate. The inhibition of this activity by the this compound-FKBP12 complex is then determined.

Workflow Diagram:

Caption: Workflow for the Calcineurin Phosphatase Activity Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human calcineurin.

-

Prepare a stock solution of calmodulin.

-

Prepare a stock solution of recombinant human FKBP12.

-

Prepare a serial dilution of this compound.

-

Prepare a stock solution of the RII phosphopeptide substrate.

-

The assay buffer should contain Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA.[3]

-

Prepare the Malachite Green phosphate detection solution by mixing Solution A (Ammonium molybdate in H2SO4) and Solution B (Malachite Green oxalate in polyvinyl alcohol).[3][10]

-

Prepare a phosphate standard curve using a known concentration of KH2PO4.

-

-

Assay Procedure (96-well plate format):

-

In each well, combine the assay buffer, calmodulin, calcineurin, and FKBP12.

-

Add the desired concentration of this compound or vehicle control to the respective wells.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes at 30°C) to allow for the formation of the this compound-FKBP12-calcineurin complex.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.[6]

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.[11]

-

Terminate the reaction by adding the Malachite Green reagent to each well.[6] This will also initiate color development.

-

Allow the color to develop for 15-30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 620 and 650 nm using a microplate reader.

-

Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.

-

Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Conclusion

The mechanism of action of this compound on calcineurin is a well-defined example of targeted immunosuppression through the formation of a ternary complex. By understanding the intricate details of this interaction, from the molecular binding events to the downstream effects on T-cell signaling, researchers and drug development professionals can better appreciate the therapeutic potential and limitations of this class of drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation and development in the field of immunology and pharmacology.

References

- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]

- 4. Modeling the interaction between FK506 and FKBP12: a mechanism for formation of the calcineurin inhibitory complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]

- 8. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Ascomycin Biosynthesis Pathway in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascomycin, also known as FK520, is a 23-membered macrocyclic polyketide with significant pharmacological importance.[1] Produced primarily by the Gram-positive bacterium Streptomyces hygroscopicus var. ascomyceticus, it exhibits potent immunosuppressive, antifungal, and neurotrophic activities.[2][3][4] Its structural similarity to tacrolimus (FK506) allows it to function as an effective immunosuppressant, widely used in preventing graft rejection after organ transplantation and treating autoimmune disorders.[4][5] Due to the structural complexity of this compound, chemical synthesis is challenging, making microbial fermentation the preferred production method.[4][6] However, wild-type strains typically produce low titers, driving extensive research into understanding and engineering its biosynthetic pathway to improve yields.[5][6] This guide provides a detailed overview of the genetic and biochemical pathways responsible for this compound biosynthesis, supported by quantitative data and experimental methodologies.

The this compound (fkb) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large, 80 kb gene cluster, referred to as the fkb cluster.[3] This cluster encodes all the necessary enzymes for precursor supply, core structure assembly, and post-synthesis modification. The core assembly line consists of a hybrid system of Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes.[3][7]

Key genes within the fkb cluster include:

-

PKS Megasynthases: fkbA, fkbB, and fkbC encode the three large, modular PKS subunits responsible for assembling the polyketide backbone.[3]

-

NRPS: fkbP encodes the non-ribosomal peptide synthetase that incorporates L-pipecolic acid into the macrocycle.[3]

-

Tailoring Enzymes: fkbD (C-9 hydroxylase), fkbM (31-O-methyltransferase), and fkbO (9-hydroxyl oxidase) perform critical post-PKS modifications.[3]

-

Precursor Biosynthesis: A set of genes including fkbG, fkbH, fkbI, fkbJ, and fkbK are proposed to be involved in the synthesis of the unusual extender unit, methoxymalonyl-ACP.[3]

-

Regulatory Genes: The cluster contains several regulatory genes, including fkbN and fkbR1, which act as positive regulators (activators) of the biosynthetic pathway.[4][8]

Precursor Supply for this compound Biosynthesis

The complex structure of this compound is assembled from a diverse set of 12 precursor molecules derived from various primary metabolic pathways.[5][9] The availability of these precursors is often a limiting factor for high-yield production.[2][10]

The required precursors are:

-

Starter Unit: One molecule of 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway.[4][5]

-

Extender Units:

-

Amino Acid Unit: One molecule of L-pipecolic acid, which is incorporated by the FkbP NRPS module.[5]

Core Structure Assembly via PKS/NRPS Machinery

The assembly of the this compound macrolactone ring is a classic example of a modular Type I PKS-NRPS system.[3][11] The process begins with the loading of the DHCHC starter unit onto the first PKS module. The nascent polyketide chain is then passed sequentially across ten PKS modules and one NRPS module, with each module catalyzing a single round of chain elongation.[3][12]

-

FkbB, FkbC, FkbA: These three multienzyme proteins contain the PKS modules. Each module contains a set of catalytic domains—typically an Acyltransferase (AT) domain that selects the correct extender unit (malonyl-CoA, methylmalonyl-CoA, etc.), an Acyl Carrier Protein (ACP) domain that holds the growing chain, and a Ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation.[7][13] Optional domains for reduction (Ketoreductase, KR; Dehydratase, DH; Enoyl Reductase, ER) are present in specific modules to generate structural diversity.

-

FkbP: This single-module NRPS is responsible for recognizing, activating, and incorporating L-pipecolic acid into the growing chain.[3]

-

Thioesterase (TE): The final module contains a Thioesterase domain, which catalyzes the cyclization and release of the completed polyketide chain, forming the 23-membered macrolactone ring.

Post-PKS Tailoring Modifications

After the macrolactone ring is formed and released from the PKS-NRPS complex, it undergoes several crucial enzymatic modifications, known as tailoring reactions, to yield the final bioactive this compound molecule.

-

Hydroxylation: The enzyme FkbD, a hydroxylase, adds a hydroxyl group at the C-9 position of the macrolide ring.[3]

-

Oxidation: FkbO, a 9-hydroxyl oxidase, is also involved in modifications around the C-9 position.[3]

-

Methylation: The enzyme FkbM, an O-methyltransferase, catalyzes the methylation of the hydroxyl group at the C-31 position.[3]

These modifications are essential for the immunosuppressive activity of this compound.

Quantitative Data on this compound Production

Significant efforts in metabolic engineering, medium optimization, and classical mutagenesis have led to substantial improvements in this compound titers. The table below summarizes reported yields from various genetically engineered and optimized strains of S. hygroscopicus.

| Strain / Condition | Key Genetic Modification / Strategy | This compound Titer (mg/L) | Fold Increase (vs. Parent) | Reference(s) |

| S. hygroscopicus FS35 (Parent) | - | 287 ± 9 | - | [2] |

| FS35 ΔglnB | Deletion of PII signal transduction protein GlnB | 390 ± 10 | 1.36 | [2] |

| FS35 ΔglnB + PCC OE | Above, with propionyl-CoA carboxylase overexpression | 550 ± 20 | 1.92 | [2] |

| FS35 + fkbR1 & fkbE OE | Co-overexpression of regulator and target gene | 536.7 | 1.87 | [2][9] |

| FS35 + phaC & fkbU OE | PHB metabolism engineering + optimized medium | 626.30 | 2.18 | [10][14] |

| FS35 + fkbN OE | Overexpression of positive regulator FkbN | ~1800 | ~6.27 | [4] |

| FS35 + aroA, fkbN, luxR OE | Combinatorial overexpression of key genes | 1258.30 ± 33.49 | 4.38 | [15] |

| Mutant SFK-36 | Mutagenesis + Fermentation medium optimization | 1476.9 | ~5.15 (vs. FS35) | [1] |

OE: Overexpression

Experimental Protocols: A Summary

Improving this compound production often involves genetic manipulation of the host strain. Below is a summarized methodology for a typical gene overexpression experiment aimed at enhancing precursor supply.

Objective: To increase this compound yield by overexpressing the aroA gene (encoding 3-deoxy-7-phosphoheptulonate synthase) to boost the supply of the DHCHC starter unit.[4][15]

Methodology Summary:

-

Gene Amplification: The aroA gene is amplified from the genomic DNA of S. hygroscopicus using Polymerase Chain Reaction (PCR) with specific primers.

-

Vector Construction: The amplified aroA gene fragment is cloned into an E. coli-Streptomyces shuttle expression vector, such as pSET152 or a derivative. The gene is placed under the control of a strong constitutive promoter (e.g., ermEp*) to ensure high levels of transcription.

-

Conjugation: The resulting expression plasmid is transformed into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002). The plasmid is then transferred from the E. coli donor to the S. hygroscopicus recipient strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).

-

Selection and Verification: Exconjugants (S. hygroscopicus cells that have received the plasmid) are selected using an antibiotic resistance marker present on the plasmid (e.g., apramycin resistance). Successful integration or stable replication of the plasmid in the engineered strain is confirmed by PCR.

-

Fermentation and Analysis: The engineered strain and the parent strain (as a control) are cultivated under identical fermentation conditions. This compound production is quantified at various time points using High-Performance Liquid Chromatography (HPLC).

References

- 1. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]

- 3. The FK520 gene cluster of Streptomyces hygroscopicus var. ascomyceticus (ATCC 14891) contains genes for biosynthesis of unusual polyketide extender units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reprogramming of the antimycin NRPS-PKS assembly lines inspired by gene evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced this compound production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Generation of Streptomyces hygroscopicus cell factories with enhanced this compound production by combined elicitation and pathway-engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ascomycin

This compound, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus.[1][2][3] It is a structural analog of tacrolimus (FK506) and a potent immunosuppressant that has garnered significant interest in drug development for its therapeutic potential in treating organ transplant rejection and inflammatory skin diseases.[4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

This compound presents as a white to off-white or light yellow crystalline solid.[4][7][8][9] Its stability is a critical factor for formulation and storage; it is generally stable in organic solvents but can form tautomers in aqueous solutions.[7] For long-term preservation, storage at -20°C is recommended, which can maintain its stability for at least four years.[2][10]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₆₉NO₁₂ | [1][2][11] |

| Molecular Weight | 792.01 g/mol | [2][4][11] |

| CAS Number | 104987-12-4 | [1][2][11] |

| Appearance | White to light yellow crystalline powder | [7][8][9] |

| Melting Point | 153-164°C | [7][8][11] |

| pKa (Predicted) | 9.97 ± 0.70 | [11] |

| XLogP3 | 2.5 | [12] |

| Topological Polar Surface Area | 178 Ų | [12][13] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| DMSO | ≥38.9 mg/mL; approx. 30 mg/mL | [10][11] |

| Ethanol | ≥98.6 mg/mL; approx. 20 mg/mL | [10][11] |

| Dimethyl Formamide (DMF) | Approx. 30 mg/mL | [10] |

| Methanol | Soluble (10 mg/mL) | [8][9][14] |

| Acetone | Soluble | [7][8] |

| Ethyl Acetate | Soluble | [7][8] |

| Chloroform | Soluble | [7][8] |

| Water | Insoluble / Sparingly soluble | [7][8][10][11] |

| Hexane / Petroleum Ether | Slightly soluble | [7][8] |

| 1:1 DMF:PBS (pH 7.2) | Approx. 0.5 mg/mL | [10] |

Mechanism of Action: Calcineurin Inhibition Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[4][15] It first forms a complex with the immunophilin FKBP12 (FK506-binding protein 12).[5][8] This this compound-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[15] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[16] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), ultimately suppressing T-cell activation.[8][9]

Caption: this compound's signaling pathway leading to the inhibition of IL-2 gene transcription.

Experimental Protocols

Protocol for Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the solubility of this compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.2)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a standard calibration curve using known concentrations of this compound.

-

Inject the diluted sample into the HPLC system.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm.

-

Injection Volume: 10-20 µL.

-

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol is designed to evaluate the chemical stability of this compound under specific storage conditions.

Objective: To measure the degradation of this compound over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent or formulation vehicle at a known concentration.

-

Aliquot the solution into multiple sealed, light-protected vials.

-

-

Storage Conditions:

-

Store the vials under defined conditions. Examples include:

-

Refrigerated: 2-8°C

-

Room Temperature: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

-

Time Points:

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.

-

-

Forced Degradation (for Method Validation):

-

To ensure the HPLC method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves exposing it to harsh conditions to generate degradation products.

-

Acid/Base Hydrolysis: Treat with dilute HCl or NaOH, followed by neutralization.

-

Oxidation: Treat with dilute hydrogen peroxide.

-

Thermal Stress: Heat the solution (e.g., 80°C).

-

The analytical method must be able to resolve the intact this compound peak from all potential degradation product peaks.

-

-

HPLC Analysis:

-

Analyze the samples from each time point using a validated stability-indicating HPLC method (similar conditions as solubility, but validated for specificity).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

-

Plot the percentage of this compound remaining versus time to determine the degradation rate.

-

This guide provides foundational technical data and methodologies essential for professionals engaged in the research and development of this compound-based therapeutics. The provided information on its physicochemical properties and mechanism of action is crucial for formulation design, stability testing, and preclinical evaluation.

References

- 1. This compound | C43H69NO12 | CID 5282071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound from Streptomyces hygroscopicus var. ascomyceticus, antibiotic, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. You are being redirected... [bio-world.com]

- 9. toku-e.com [toku-e.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound CAS#: 104987-12-4 [m.chemicalbook.com]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. This compound 19-epimer | C43H69NO12 | CID 76971980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Molecular Targets of Ascomycin Beyond Calcineurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin (also known as FK520) is a macrolide immunosuppressant that, like its close structural analog Tacrolimus (FK506), primarily exerts its therapeutic effects through the inhibition of calcineurin. This is achieved via the formation of a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12). However, the biological activities of this compound are not solely confined to the calcineurin pathway. A growing body of evidence indicates that this compound interacts with a range of other molecular targets, leading to a diverse array of cellular effects. This guide provides a comprehensive overview of the known molecular targets of this compound beyond calcineurin, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Identified Non-Calcineurin Targets of this compound

This compound's interactions with targets other than calcineurin are primarily mediated through its binding to various members of the FK506-binding protein (FKBP) family. These interactions can lead to the modulation of several key cellular processes. The main non-calcineurin targets identified are:

-

FKBP Family Members (other than FKBP12): Notably FKBP51 and FKBP52, which are involved in the regulation of steroid hormone receptor signaling through their association with the Hsp90 chaperone machinery.

-

Ryanodine Receptors (RyRs): Large intracellular calcium release channels that are crucial for excitation-contraction coupling in muscle cells.

-

Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Intracellular ligand-gated calcium channels located on the endoplasmic reticulum.

-

Transforming Growth Factor-β (TGF-β) Type I Receptor: A key component in the TGF-β signaling pathway, which regulates a wide range of cellular processes including growth, differentiation, and apoptosis.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

Direct quantitative data for the binding of this compound to its non-calcineurin targets is limited in the current literature. However, data from its close analog, Tacrolimus (FK506), provides valuable insights into the potential affinities of this compound for these targets. It is important to note that while structurally similar, variations in binding affinities between this compound and Tacrolimus may exist.

| Target | Ligand | Binding Affinity (Ki) | Reference |

| FKBP51 | Tacrolimus (FK506) | 104 ± 14 nM | [1] |

| FKBP52 | Tacrolimus (FK506) | 23 ± 3 nM | [1] |

Note: The provided Ki values are for Tacrolimus (FK506) and should be considered as indicative for this compound. Further studies are required to determine the precise binding affinities of this compound for these FKBPs.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the interaction of this compound with its non-calcineurin targets.

[³H]-Ryanodine Binding Assay for Ryanodine Receptor Activity

This assay is used to quantitatively measure the activity of ryanodine receptors in the presence of modulators like this compound.

Principle: The plant alkaloid ryanodine binds with high affinity to the open state of the RyR channel. By using radiolabeled [³H]-ryanodine, the proportion of open channels can be quantified.

Methodology:

-

Preparation of Microsomes:

-

Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the ryanodine receptor of interest.

-

Homogenize the tissue or cells in a suitable buffer (e.g., containing sucrose, HEPES, and protease inhibitors).

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomes in a storage buffer and determine the protein concentration.

-

-

Binding Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer with a defined Ca²⁺ concentration (to modulate RyR activity), and varying concentrations of this compound or a vehicle control.

-

Initiate the binding reaction by adding [³H]-ryanodine to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data to determine the effect of this compound on the Bmax (maximum number of binding sites) and Kd (dissociation constant) of [³H]-ryanodine binding.

-

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This method is used to determine if this compound modulates the interaction between an FKBP and its target protein (e.g., FKBP51 and Hsp90, or FKBP12 and the TGF-β receptor).

Principle: An antibody against a protein of interest is used to pull down that protein from a cell lysate, along with any interacting proteins. The presence of the interacting protein is then detected by Western blotting.

Methodology:

-

Cell Lysis:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-FKBP51).

-

Add protein A/G-coupled beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate to allow for the formation of bead-antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the prey protein (e.g., anti-Hsp90).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between a ligand (e.g., this compound) and a target protein in real-time.

Principle: The binding of a ligand to a protein immobilized on a sensor chip causes a change in the refractive index at the chip surface, which is detected as a change in the SPR signal.

Methodology:

-

Chip Preparation:

-

Immobilize the purified target protein (e.g., FKBP51) onto a sensor chip.

-

-

Binding Measurement:

-

Flow a running buffer over the sensor chip to establish a stable baseline.

-

Inject a series of concentrations of this compound over the chip surface.

-

Monitor the change in the SPR signal (response units) over time to measure the association phase.

-

Switch back to the running buffer to measure the dissociation phase.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Mechanisms of Action

Modulation of Hsp90 Chaperone Activity via FKBP51 and FKBP52

This compound can influence the function of the Hsp90 chaperone machinery by binding to the FK1 domains of FKBP51 and FKBP52. These FKBPs are co-chaperones that regulate the activity of steroid hormone receptors, such as the androgen receptor and the glucocorticoid receptor. FKBP51 is known to promote the assembly of a "superchaperone" complex with Hsp90 and p23, which is crucial for the hormone-binding competence of the androgen receptor.[2][3] By binding to FKBP51, this compound can potentially disrupt this process, thereby modulating steroid hormone receptor signaling.

Regulation of Intracellular Calcium Channels

This compound can indirectly modulate the activity of ryanodine receptors and IP3 receptors. FKBP12 is known to bind to and stabilize these channels.[4][5] The binding of this compound to FKBP12 can cause the dissociation of FKBP12 from the RyR and IP3R channels, leading to altered calcium release from intracellular stores. This can have significant effects on cellular processes that are dependent on calcium signaling, such as muscle contraction and neurotransmission.

Modulation of TGF-β Signaling

This compound can impact the TGF-β signaling pathway through at least two distinct mechanisms. Firstly, FKBP12 binds to the TGF-β type I receptor, an interaction that is thought to be inhibitory to signaling.[6] By binding to FKBP12, this compound can relieve this inhibition, thereby promoting TGF-β signaling. Secondly, it has been shown that calcineurin inhibitors can induce the generation of reactive oxygen species (ROS), which in turn can activate latent TGF-β, leading to the activation of the canonical Smad signaling pathway.[7]

Conclusion

The biological effects of this compound extend beyond its well-characterized inhibition of calcineurin. By interacting with various FKBP family members, this compound can modulate the activity of the Hsp90 chaperone machinery, regulate intracellular calcium channels, and influence the TGF-β signaling pathway. A deeper understanding of these non-calcineurin targets is crucial for a comprehensive appreciation of this compound's pharmacological profile and for the development of more selective and potent analogs for a range of therapeutic applications. Further research is warranted to obtain more precise quantitative data on the binding of this compound to these targets and to fully elucidate the downstream consequences of these interactions.

References

- 1. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 2. FKBP51 promotes assembly of the Hsp90 chaperone complex and regulates androgen receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FKBP51 Promotes Assembly of the Hsp90 Chaperone Complex and Regulates Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of calcium release channel (ryanodine receptor) function by FK506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of TGF beta receptor-triggered signaling cascades rapidly induced by the calcineurin inhibitors cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Functional Relationship of Ascomycin and Tacrolimus (FK506): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascomycin (also known as FK520) and Tacrolimus (FK506) are structurally related macrolide immunosuppressants with a shared mechanism of action. Both compounds are products of soil bacteria, with this compound isolated from Streptomyces hygroscopicus var. ascomyceticus and Tacrolimus from Streptomyces tsukubaensis. Their potent immunosuppressive activity stems from their ability to inhibit calcineurin, a crucial enzyme in the T-cell activation pathway. This technical guide provides an in-depth analysis of the core relationship between this compound and Tacrolimus, detailing their structural similarities and differences, comparative biological activities, and the experimental methodologies used for their evaluation.

Structural and Chemical Relationship

This compound and Tacrolimus are 23-membered macrolactones that share a remarkably similar core structure. The primary difference between the two molecules lies in the substituent at the C21 position. This compound possesses an ethyl group at this position, whereas Tacrolimus has an allyl group.[1] This seemingly minor structural variance contributes to subtle differences in their biological potency and pharmacokinetic profiles.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters that define the biological activity of this compound and Tacrolimus.

| Parameter | This compound | Tacrolimus (FK506) | Reference Assay |

| Binding Affinity to FKBP12 (Ki) | Not explicitly found in direct comparison | ~0.2 nM [2] | Competitive Binding Assay |

| Immunosuppressive Potency (IC50) | ~0.55 nM [3] | Not explicitly found in the same direct comparison | Mixed Lymphocyte Reaction (MLR) Assay |

| Relative Immunosuppressive Potency | 3-fold lower than Tacrolimus | - | Popliteal Lymph Node Hyperplasia Assay |

Note: The provided IC50 and Ki values are from different studies and assays, and direct comparison should be made with caution. The relative potency provides a more direct comparison from a single study.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Both this compound and Tacrolimus exert their immunosuppressive effects by inhibiting the calcium-dependent serine/threonine protein phosphatase, calcineurin.[4] This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[4] The resulting drug-FKBP12 complex binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[5] Phosphorylated NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2).[5]

References

- 1. discofinechem.com [discofinechem.com]

- 2. This compound | Parasite | Antibiotic | Phosphatase | TargetMol [targetmol.com]

- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tacrolimus - Wikipedia [en.wikipedia.org]

- 5. CN102408435A - A method for purifying this compound from streptomyces fermentation broth - Google Patents [patents.google.com]

Biological Activities of Ascomycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, and its derivatives represent a significant class of immunomodulatory and anti-inflammatory agents. These compounds have garnered substantial interest in drug development due to their potent biological activities, primarily mediated through the inhibition of calcineurin, a key enzyme in T-cell activation. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their immunosuppressive, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Calcineurin-NFAT Signaling Pathway

The primary mechanism of action for this compound and its derivatives involves the inhibition of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1] The resulting this compound derivative-FKBP12 complex binds to calcineurin, blocking its phosphatase activity.

Calcineurin plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the expression of various genes involved in the immune response, including those for cytokines like interleukin-2 (IL-2), which is essential for T-cell proliferation.

By inhibiting calcineurin, this compound derivatives prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby suppressing T-cell activation and the production of pro-inflammatory cytokines.[1]

Quantitative Biological Activity Data

The biological activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro and in vivo assays. The following tables summarize key quantitative data for prominent this compound derivatives.

Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Type | Parameter Measured | IC50 (nM) | Reference |

| Pimecrolimus (SDZ ASM 981) | T-Cell Proliferation (Primary Stimulation) | Human T-cells | [³H]Thymidine incorporation | ~8-fold less potent than Tacrolimus | [2] |